molecular formula C12H16BrNO2 B4999677 1-(5-bromo-2-furoyl)-2,6-dimethylpiperidine

1-(5-bromo-2-furoyl)-2,6-dimethylpiperidine

Cat. No. B4999677
M. Wt: 286.16 g/mol
InChI Key: LWPLUBQGOTZZFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-bromo-2-furoyl)-2,6-dimethylpiperidine, also known as DMXB-A, is a potent and selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). It was first synthesized in 1997 by researchers at the University of California, Los Angeles, and has since been the subject of numerous scientific studies due to its potential therapeutic applications.

Mechanism of Action

1-(5-bromo-2-furoyl)-2,6-dimethylpiperidine acts as an agonist for the α7 nAChR, which is a ligand-gated ion channel expressed in the central nervous system. Activation of the α7 nAChR leads to the influx of calcium ions into the cell, which triggers a cascade of signaling events that are involved in various physiological processes, including synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including improving cognitive function and memory, reducing inflammation and oxidative stress, and promoting neuroprotection. It has also been shown to have analgesic and anti-convulsant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(5-bromo-2-furoyl)-2,6-dimethylpiperidine for lab experiments is its selectivity for the α7 nAChR, which allows for more precise targeting of this receptor and reduces the potential for off-target effects. However, one limitation is that this compound has a relatively short half-life, which can make it difficult to maintain a consistent level of receptor activation over time.

Future Directions

There are several potential future directions for research on 1-(5-bromo-2-furoyl)-2,6-dimethylpiperidine. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential as a cognitive enhancer for healthy individuals and those with cognitive impairment. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its pharmacokinetic properties for clinical use.

Synthesis Methods

The synthesis of 1-(5-bromo-2-furoyl)-2,6-dimethylpiperidine involves several steps, starting with the preparation of 5-bromo-2-furoic acid. This is then converted to the corresponding acid chloride, which is reacted with 2,6-dimethylpiperidine to yield the final product. The synthesis has been optimized to achieve high yields and purity, making this compound readily available for research purposes.

Scientific Research Applications

1-(5-bromo-2-furoyl)-2,6-dimethylpiperidine has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It has also been investigated for its potential to improve cognitive function and memory in healthy individuals and those with cognitive impairment.

properties

IUPAC Name

(5-bromofuran-2-yl)-(2,6-dimethylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-8-4-3-5-9(2)14(8)12(15)10-6-7-11(13)16-10/h6-9H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPLUBQGOTZZFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C2=CC=C(O2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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